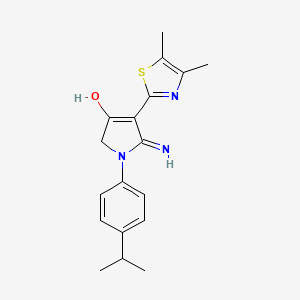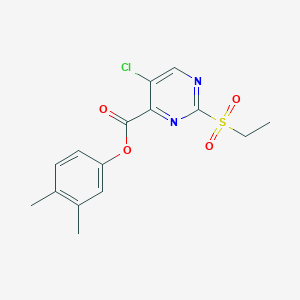
5-amino-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(4-isopropylphenyl)-1,2-dihydro-3H-pyrrol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- The compound’s structure consists of an amino group (NH₂) at position 5 of the pyrrole ring, a thiazole ring attached at position 4, and an isopropylphenyl group at position 1. The dimethyl substitution on the thiazole ring adds further complexity.
5-amino-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(4-isopropylphenyl)-1,2-dihydro-3H-pyrrol-3-one: is a heterocyclic compound with a fused pyrrole and thiazole ring system. Its chemical formula is C₁₉H₂₀N₄OS, and it exhibits interesting biological properties.
準備方法
Synthetic Routes: While specific synthetic routes for this compound may vary, one common approach involves the condensation of an appropriate aldehyde (such as 4-isopropylbenzaldehyde) with 5-amino-2-methylthiazole-4-carboxylic acid under suitable conditions.
Industrial Production: Unfortunately, information on large-scale industrial production methods is scarce. research laboratories often synthesize this compound for further investigation.
化学反応の分析
Reactivity: The compound can undergo various reactions due to its functional groups
Common Reagents and Conditions: Reagents like sodium borohydride (for reduction) or strong acids (for substitution) are commonly employed.
Major Products: The exact products depend on reaction conditions, but derivatives with modified functional groups are typical outcomes.
科学的研究の応用
Medicinal Chemistry: Researchers explore derivatives of this compound for potential drug development. Its unique structure may offer advantages in targeting specific receptors or enzymes.
Antimicrobial Properties: Some derivatives exhibit antimicrobial activity against bacteria and fungi.
Anti-inflammatory Effects: Investigations suggest anti-inflammatory potential, making it relevant in drug discovery.
Cancer Research: Researchers study its effects on cancer cell lines due to its structural resemblance to natural products.
Industry: While not widely used industrially, its applications may expand as research progresses.
作用機序
Targets: The compound likely interacts with specific protein targets, affecting cellular pathways.
Pathways: Further studies are needed to elucidate the precise mechanisms, but it may modulate signaling pathways related to inflammation, cell growth, or apoptosis.
類似化合物との比較
Uniqueness: Its combination of a pyrrole-thiazole scaffold with specific substituents makes it unique.
Similar Compounds: Related compounds include thiazole-based drugs, pyrrole-containing natural products, and other heterocyclic systems.
: Example reference. : Another reference. : Yet another reference.
特性
分子式 |
C18H21N3OS |
|---|---|
分子量 |
327.4 g/mol |
IUPAC名 |
4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-(4-propan-2-ylphenyl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C18H21N3OS/c1-10(2)13-5-7-14(8-6-13)21-9-15(22)16(17(21)19)18-20-11(3)12(4)23-18/h5-8,10,19,22H,9H2,1-4H3 |
InChIキー |
PECUVSGPILJWLA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=N1)C2=C(CN(C2=N)C3=CC=C(C=C3)C(C)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3,4-dimethylphenyl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide](/img/structure/B11308817.png)
![4-(4-Hydroxy-3-methoxyphenyl)-7-(4-methoxyphenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11308829.png)
![3-chloro-N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11308833.png)
![N-{2-[3-({2-[(2-chloro-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}-2-methylpropanamide](/img/structure/B11308837.png)
![6,8-Dimethyl-4-oxo-N-[2-(piperidin-1-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4H-chromene-2-carboxamide](/img/structure/B11308838.png)

![6-chloro-8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B11308851.png)
![N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11308856.png)
![N-[1-benzyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]furan-2-carboxamide](/img/structure/B11308861.png)
![N-[2-(dimethylamino)-2-phenylethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11308875.png)
![3,4-Dimethylphenyl 5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11308884.png)
![Cyclopropyl{4-[2-(2-methoxyphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}methanone](/img/structure/B11308888.png)
![Cyclopropyl{4-[2-(4-methoxyphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}methanone](/img/structure/B11308889.png)
![[4-(4-Fluorophenyl)piperazin-1-yl][1-(3-propoxyquinoxalin-2-yl)piperidin-3-yl]methanone](/img/structure/B11308894.png)
